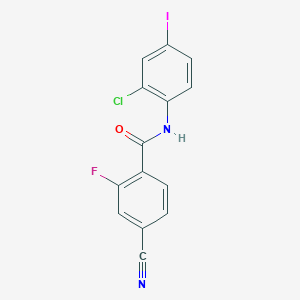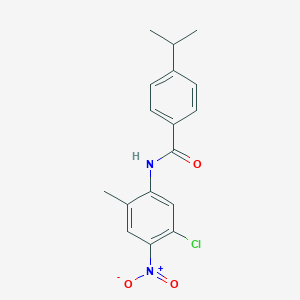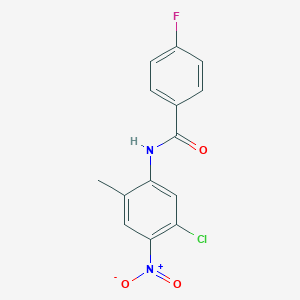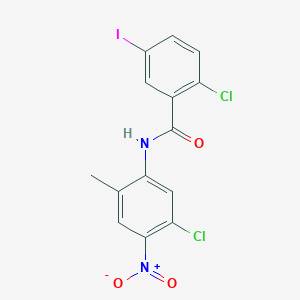![molecular formula C19H20BrN3O2S B316925 N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea](/img/structure/B316925.png)
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is a complex organic compound that features a bromine atom, a methoxy group, and a pyrrolidinyl phenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The pyrrolidinyl phenyl group is often introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-methoxypyridine: Shares the bromine and methoxy groups but lacks the complex benzamide structure.
N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Similar core structure but without the bromine and methoxy groups.
Uniqueness
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H20BrN3O2S |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O2S/c1-25-17-9-4-13(20)12-16(17)18(24)22-19(26)21-14-5-7-15(8-6-14)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,24,26) |
Clave InChI |
JMTUNYJADCFWPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amine](/img/structure/B316842.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B316847.png)





![2-(4-bromophenyl)-4-[[[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]amino]methylidene]-5-methylpyrazol-3-one](/img/structure/B316854.png)
![4-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B316855.png)
![1-N',2-N'-bis[(E)-(3-bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B316857.png)
![N'~1~,N'~2~-bis[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]ethanedihydrazide](/img/structure/B316858.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B316864.png)
